2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethyl group, and a phthalimide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE typically involves multiple steps. One common route includes the following steps:
Formation of the oxoethyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-2-oxoethyl acetate.
Introduction of the phthalimide group: The intermediate is then reacted with phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the phthalimide derivative.
Final coupling reaction: The phthalimide derivative is coupled with 4-aminobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phthalimide derivatives: Compounds with similar phthalimide structures, used in various chemical and pharmaceutical applications.
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O6/c26-17-9-5-15(6-10-17)21(29)14-34-22(30)13-27-23(31)16-7-11-18(12-8-16)28-24(32)19-3-1-2-4-20(19)25(28)33/h1-12H,13-14H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPFVTGOOCNGLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)OCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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